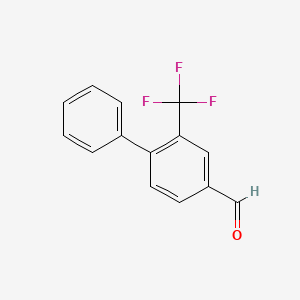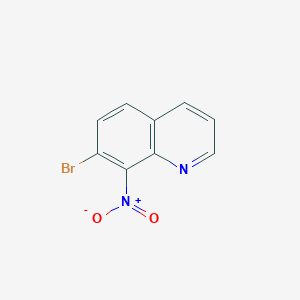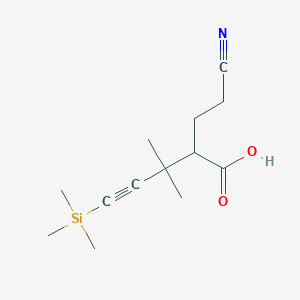
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid is an organic compound characterized by its unique structure, which includes a cyanoethyl group, a trimethylsilyl group, and a pent-4-ynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-1-butyne and trimethylsilyl chloride.
Formation of Intermediate: The initial step involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride to form 3,3-dimethyl-5-(trimethylsilyl)pent-4-yne.
Addition of Cyanoethyl Group: The intermediate is then reacted with acrylonitrile in the presence of a catalyst such as palladium to introduce the cyanoethyl group, forming 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-yne.
Oxidation to Acid: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate to convert the alkyne to the corresponding carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride, sodium methoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of cyano and silyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as a nucleophile, while the trimethylsilyl group can be easily substituted, allowing for the formation of diverse derivatives. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
3,3-Dimethyl-5-(trimethylsilyl)pent-4-ynoic acid: Lacks the cyanoethyl group, which may limit its use in certain applications.
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid ethyl ester: An ester derivative that may have different solubility and reactivity properties.
Uniqueness
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid is unique due to the presence of both the cyanoethyl and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
646501-28-2 |
|---|---|
Molecular Formula |
C13H21NO2Si |
Molecular Weight |
251.40 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-3,3-dimethyl-5-trimethylsilylpent-4-ynoic acid |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,8-10-17(3,4)5)11(12(15)16)7-6-9-14/h11H,6-7H2,1-5H3,(H,15,16) |
InChI Key |
JFZLCNRYPXNTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C[Si](C)(C)C)C(CCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


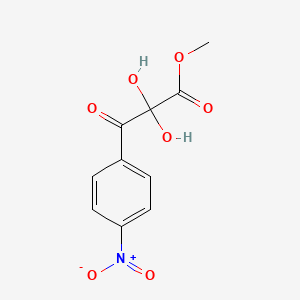
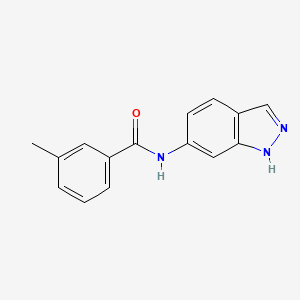

![Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-](/img/structure/B11863568.png)
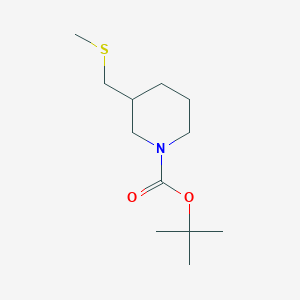


![Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-](/img/structure/B11863586.png)
![5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-](/img/structure/B11863589.png)

